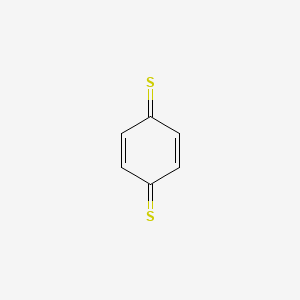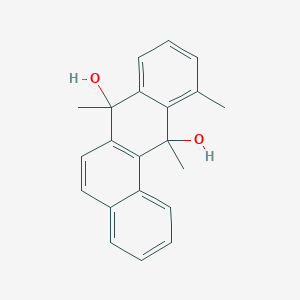
Dithio-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithio-p-benzoquinone is a sulfur-containing quinone derivative, characterized by the presence of two sulfur atoms replacing the oxygen atoms in the benzoquinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dithio-p-benzoquinone can be synthesized through several methods. One common approach involves the reaction of p-benzoquinone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a slightly acidic pH to facilitate the formation of the dithio compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone derivatives in the presence of sulfur-containing reagents. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: Dithio-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dithio-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of dithio-p-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This redox cycling can generate reactive oxygen species, which can interact with various molecular targets, including proteins, DNA, and cellular membranes, leading to potential therapeutic effects.
Similar Compounds:
Benzoquinone: Lacks sulfur atoms and has different redox properties.
Naphthoquinone: Contains a larger aromatic system and exhibits different chemical reactivity.
Anthraquinone: Has a more complex structure with additional aromatic rings.
Uniqueness: this compound is unique due to the presence of sulfur atoms, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Propiedades
| 84615-33-8 | |
Fórmula molecular |
C6H4S2 |
Peso molecular |
140.2 g/mol |
Nombre IUPAC |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
Clave InChI |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)C=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)


![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

